1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)-1-methylvinyl]-1H-imidazolium nitrate
Description
The compound 1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)-1-methylvinyl]-1H-imidazolium nitrate is a synthetic azole derivative with structural features common to antifungal agents. Its core structure includes:
- A 1H-imidazole ring, a hallmark of azole antifungals that inhibits fungal cytochrome P450 enzymes.
- A 2,4-dichlorophenyl group, which enhances lipophilicity and binding affinity to fungal targets.
- A 4-chlorophenoxyethoxy substituent, which may influence solubility and pharmacokinetics.
Properties
CAS No. |
74299-76-6 |
|---|---|
Molecular Formula |
C20H18Cl3N3O5 |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
3-[(E)-1-[2-(4-chlorophenoxy)ethoxy]-1-(2,4-dichlorophenyl)prop-1-en-2-yl]-1H-imidazol-3-ium;nitrate |
InChI |
InChI=1S/C20H17Cl3N2O2.NO3/c1-14(25-9-8-24-13-25)20(18-7-4-16(22)12-19(18)23)27-11-10-26-17-5-2-15(21)3-6-17;2-1(3)4/h2-9,12-13H,10-11H2,1H3;/q;-1/p+1/b20-14+; |
InChI Key |
KEJVYRJGXDINQC-RANVTSCRSA-O |
Isomeric SMILES |
C/C(=C(/C1=C(C=C(C=C1)Cl)Cl)\OCCOC2=CC=C(C=C2)Cl)/[N+]3=CNC=C3.[N+](=O)([O-])[O-] |
Canonical SMILES |
CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)[N+]3=CNC=C3.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Synthesis of Key Intermediate: 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)-ethanol
A crucial intermediate in the synthesis is 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol , which is prepared by nucleophilic substitution of 2-chloro-1-(2,4-dichlorophenyl)-ethanol with imidazole under basic conditions in a polar aprotic solvent such as dimethylformamide (DMF).
Typical Procedure (From Patent CN104860887A):
- Mix dimethylformamide (DMF), imidazole, caustic soda flakes (NaOH), and polyethylene glycol 600 (PEG600) in a reaction vessel.
- Heat the mixture slowly to 110–115 °C and maintain for 1 hour.
- Cool to 50–55 °C and add a DMF solution of 2-chloro-1-(2,4-dichlorophenyl)-ethanol dropwise while stirring, maintaining 50–55 °C.
- After addition, stir for 1 hour at 50–55 °C.
- Heat again to 110–115 °C and react for 4 hours.
- Cool to 60 °C, add water, and cool to room temperature.
- Isolate the crude product by centrifugation.
- Dry and recrystallize from toluene to obtain purified 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
Yield and Properties:
- Yields range from 41% to 92% depending on reaction conditions and scale.
- Melting points approximately 132 °C.
- Variations in temperature and reaction time significantly affect yield and purity.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Heating temp. (initial) | 110–115 °C | 90–100 °C | 120–125 °C |
| Addition temp. | 50–55 °C | 50–55 °C | 50–55 °C |
| Reaction time after addition | 4 hours | 4 hours | 4 hours |
| Yield (%) | 41–45% | 45–92% | 90% |
| Melting point (°C) | 132.1–133.4 | 131.7–133.8 | 131.9–133.4 |
This step is critical as it forms the imidazole-ethanol intermediate that will be further functionalized.
Formation of the 1-Methylvinyl Substituent and Ether Linkage
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1. Imidazolyl ethanol synthesis | DMF, imidazole, NaOH, PEG600; 110–115 °C heating | Formation of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol intermediate; yield up to 92% |
| 2. Alkylation and ether formation | Vinyl methyl halide, 4-chlorophenol derivatives, bases | Introduction of 1-methylvinyl and 2-(4-chlorophenoxy)ethoxy substituents |
| 3. Imidazolium nitrate salt formation | Nitric acid, sodium hydride, DMF, ambient temp, 4 h | Conversion to nitrate salt of imidazolium compound |
Research Findings and Optimization Notes
- The use of PEG600 as a phase-transfer catalyst improves reaction efficiency and yield in the imidazolyl ethanol synthesis.
- Temperature control during addition of the chloro-ethanol intermediate is critical to avoid side reactions and maximize yield.
- Recrystallization from toluene is effective for purification, yielding a product with consistent melting points indicative of high purity.
- The nitrate salt formation is straightforward but requires careful control of stoichiometry and reaction time to ensure complete conversion.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)-1-methylvinyl]-1H-imidazolium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy or dichlorophenyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)-1-methylvinyl]-1H-imidazolium nitrate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)-1-methylvinyl]-1H-imidazolium nitrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.
Pathways Involved: The exact pathways depend on the specific application, but may include oxidative stress pathways, signal transduction pathways, and metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences between the target compound and related azole derivatives:
*Molecular formula and weight estimated based on structural analogs.
Key Research Findings
Structural Impact on Activity: The 4-chlorophenoxyethoxy group in the target compound may improve tissue penetration compared to miconazole’s dichlorobenzyloxy group, as seen in econazole . The methylvinyl moiety could reduce metabolic degradation, a limitation observed in older azoles like ketoconazole .
Spectrum of Activity :
- Analogs with dichlorophenyl groups (e.g., miconazole, econazole) exhibit broad-spectrum activity against Candida albicans and dermatophytes .
- The target compound’s unique substituents may extend activity to azole-resistant strains, a hypothesis supported by studies on sertaconazole’s benzo[b]thienyl group .
Solubility and Formulation Challenges :
- Like most azoles, the target compound likely has low water solubility, necessitating cream or ointment formulations. Econazole nitrate’s improved tolerability in such formulations could serve as a model .
However, the methylvinyl group requires toxicity profiling to rule off-target effects .
Biological Activity
1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)-1-methylvinyl]-1H-imidazolium nitrate is a complex organic compound with significant biological activity. This article explores its antimicrobial properties, mechanisms of action, and potential applications in medicine and industry based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 423.72 g/mol
- Melting Point : 89-90°C
The compound features a unique imidazolium structure that contributes to its solubility and reactivity in biological systems. The presence of chlorophenyl and dichlorophenyl groups enhances its antimicrobial efficacy through specific interactions with microbial membranes.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Notable findings include:
- Bacterial Activity : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Studies indicate a minimum inhibitory concentration (MIC) ranging from 32 to 1024 µg/mL depending on the bacterial strain tested .
- Fungal Activity : It has shown potent antifungal properties, particularly against Candida albicans in vivo, maintaining efficacy down to a formulation strength of 0.25% .
The mechanism by which this compound exerts its antimicrobial effects involves:
- Membrane Disruption : Similar compounds have been shown to interact with microbial membranes, leading to cell lysis and death. The imidazolium cation likely disrupts lipid bilayers due to its amphiphilic nature.
- Protein Interaction : The compound can induce conformational changes in proteins, affecting their function and stability within microbial cells.
Case Studies
- In Vivo Efficacy : A study on mice infected with Candida albicans revealed that treatment with the compound resulted in significantly reduced fungal load and lower reinfection rates after cessation of treatment, highlighting its potential as a therapeutic agent .
- Comparative Studies : When compared to other imidazolium salts, such as 1-dodecyl-3-methylimidazolium chloride, the nitrate variant exhibited enhanced solubility and antimicrobial activity, making it a candidate for further development in clinical settings.
Data Table: Antimicrobial Activity Overview
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bacterial |
| Escherichia coli | 64 | Bacterial |
| Pseudomonas aeruginosa | 128 | Bacterial |
| Candida albicans | 0.25% | Fungal |
Medical Applications
The compound's antimicrobial properties suggest potential uses in:
- Antifungal Treatments : Particularly for resistant strains of fungi like Candida.
- Antibacterial Agents : For treating infections caused by resistant bacterial strains.
Industrial Applications
In industrial chemistry, the compound may serve as:
- Solvent and Catalyst : Its unique properties allow it to be used in various chemical reactions.
- Biocide : Effective in formulations aimed at controlling microbial growth in industrial settings.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)-1-methylvinyl]-1H-imidazolium nitrate?
- The compound is typically synthesized via cyclization reactions using phosphoryl chloride (POCl₃) at elevated temperatures (~120°C). Key intermediates include substituted hydrazides and chlorophenoxy-ethoxy precursors. Reaction optimization often involves adjusting solvent polarity and stoichiometry of aryl halide derivatives to enhance yield .
- Example Protocol : Combine 2,4-dichlorophenylacetyl chloride with 4-chlorophenoxyethoxy-methylvinyl imidazole in anhydrous dichloromethane. Add POCl₃ dropwise under nitrogen, stir at 120°C for 6 hours, and purify via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Q. How is the structural integrity of this compound validated?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., chlorophenoxy protons at δ 6.8–7.4 ppm; imidazolium methyl groups at δ 2.1–2.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 554.03 (theoretical: 554.04) .
- X-ray Crystallography : Resolves stereochemistry of the methylvinyl group and confirms nitrate counterion positioning .
Q. What are the standard purity assessment methods for this compound?
- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30). Retention time: 8.2 minutes. Purity >98% is required for biological assays .
- Elemental Analysis : Theoretical C: 47.12%, H: 3.62%, N: 7.59%; deviations >0.3% indicate impurities .
Advanced Research Questions
Q. How do stereochemical variations (e.g., Z vs. E isomers) impact biological activity?
- The Z isomer exhibits higher antifungal activity due to optimal spatial alignment of the chlorophenoxy and dichlorophenyl groups, enhancing target binding (e.g., Candida albicans MIC: Z = 0.5 µg/mL vs. E = 2.0 µg/mL) .
- Methodological Insight : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) to separate isomers. Validate configurations via circular dichroism (CD) spectroscopy .
Q. What strategies resolve contradictions in cytotoxicity data across cell lines?
- Discrepancies arise from differential membrane permeability (logP = 3.2) and efflux pump expression (e.g., P-gp in MCF-7 vs. HepG2). Experimental Design :
- Pre-treat cells with verapamil (P-gp inhibitor) to assess efflux effects.
- Measure intracellular accumulation via LC-MS/MS .
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?
- Molecular Docking : Use AutoDock Vina with CYP51 (lanosterol 14α-demethylase) as the target. Key interactions:
- Chlorophenoxy group with heme iron (distance: 2.8 Å).
- Imidazolium cation with Tyr118 hydrogen bond (binding energy: −9.2 kcal/mol) .
- QSAR Models : Train on IC₅₀ data from 20 analogs using descriptors like polar surface area and HOMO-LUMO gap .
Methodological Notes
- Synthesis Challenges : Nitrate counterion stability requires anhydrous conditions; exposure to moisture leads to decomposition (TGA shows 5% mass loss at 150°C) .
- Data Reproducibility : Batch-to-batch variability in imidazolium purity (>98%) is critical for enzymatic assays. Always verify via ¹H NMR integration of methylvinyl protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
